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Introduction
Streptolysin O (SLO), a pore-forming toxin produced by Streptococcus pyogenes, has

emerged as an invaluable tool in cell biology for the controlled and transient permeabilization of

the plasma membrane.[1][2] This unique characteristic allows for the direct introduction of

otherwise impermeable molecules, such as antibodies, peptides, and fluorescent probes, into

the cytosol of living cells.[3][4][5] Consequently, SLO enables the detailed investigation of a

myriad of intracellular processes, with a particular emphasis on cellular trafficking pathways,

including endocytosis, exocytosis, and membrane repair mechanisms.[6][7][8][9] This

document provides detailed application notes and experimental protocols for utilizing SLO as a

robust tool to dissect the complexities of cellular trafficking.

Principle of SLO-Mediated Permeabilization
SLO is a cholesterol-dependent cytolysin that binds to cholesterol molecules within the plasma

membrane of eukaryotic cells.[1][2][10] Upon binding, SLO monomers oligomerize to form large

ring- or arc-shaped pores with diameters that can reach up to 30-35 nm.[1][11] This process is

temperature-dependent, with binding occurring at low temperatures (e.g., 0-4°C) and pore

formation being induced upon warming to 37°C.[12][13] The size of these pores is sufficient to

allow the passage of macromolecules up to 150 kDa while retaining larger organelles within the

cell.[3][5][13] A key feature of SLO-mediated permeabilization is its reversibility. By providing
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Ca²⁺, cells can activate their endogenous membrane repair mechanisms to reseal the pores,

allowing for the study of cellular function in a viable state post-treatment.[3][4][14]

Applications in Cellular Trafficking
The ability to introduce specific molecules into the cytoplasm makes SLO a powerful tool for

studying various aspects of cellular trafficking:

Elucidating Endocytic and Exocytic Pathways: By introducing labeled cargo or inhibitors of

specific trafficking components, researchers can dissect the molecular machinery governing

endocytosis and exocytosis. For instance, antibodies targeting specific proteins involved in

vesicle formation or fusion can be delivered to observe their impact on these processes in

real-time.[4]

Investigating Membrane Repair Mechanisms: SLO-induced membrane damage triggers the

cell's innate repair systems. This provides a model for studying the signaling cascades and

protein recruitment involved in restoring plasma membrane integrity.[7][8][15] Studies have

shown that this repair process is dependent on Ca²⁺ and involves the endocytosis of the

pores.[3][9]

Probing Signal Transduction Pathways: The influx of extracellular components, such as

Ca²⁺, through SLO pores can activate various signaling pathways. This allows for the

investigation of cellular responses to membrane stress and the role of specific signaling

molecules in trafficking events.[16] For example, SLO has been shown to activate p38 MAP

kinase and induce the production of cytokines like TNF-alpha in mast cells.[16]

Delivery of Therapeutic Agents: In the context of drug development, SLO can be used to

deliver potential therapeutic molecules into cells to assess their intracellular targets and

mechanisms of action related to cellular trafficking.

Quantitative Data Summary
The optimal conditions for SLO-mediated permeabilization are cell-type dependent and must

be empirically determined. The following tables summarize key quantitative parameters

gathered from the literature.
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Cell Type
Effective SLO

Concentration

Permeabilizatio

n Time
Notes Reference

THP-1 cells 20 - 100 ng/mL 10 min

Achieved 80-

95%

permeabilization.

[3]

RBL 2H3 cells 50 - 100 ng/mL Not specified

Used to study

granule

secretion.

[3]

COS cells Not specified 10 min

ATP levels

recovered after

resealing.

[14]

HeLa cells

0.10 - 0.40

mg/mL (Note:

high conc.)

5 min on ice, 5

min at 32°C

Concentration is

cell number

dependent.

[17]

Various Cell

Lines
20 - 500 ng/mL 10 - 15 min

General range

for reversible

permeabilization.

[3]

Adherent Cells
200 - 0 U/mL

(titration)
10 min

Optimization is

crucial for new

cell lines.

[5]
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Parameter Value Description Reference

Pore Size Up to 30-35 nm
Allows passage of

large molecules.
[1][11]

Molecular Weight

Cutoff
Up to 150 kDa

For delivery of

proteins and other

macromolecules.

[3][5]

Estimated Molecules

Delivered

10⁵ - 10⁶

molecules/cell

Using FITC-labeled

albumin as a marker.
[3][4]

Resealing Time 10 - 15 min to hours

Dependent on Ca²⁺

concentration and cell

type.

[3]

Experimental Protocols
Protocol 1: Reversible Permeabilization of Adherent
Cells with SLO for Macromolecule Delivery
Materials:

Streptolysin O (SLO)

Ca²⁺-free buffer (e.g., DPBS without calcium and magnesium)

Complete culture medium

Macromolecule of interest (e.g., fluorescently labeled antibody, peptide)

Propidium Iodide (PI) or other viability dye for optimization

Procedure:

Cell Preparation: Plate adherent cells on coverslips or in culture dishes to achieve 70-80%

confluency on the day of the experiment.

SLO Titration (Optimization):
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Prepare a series of SLO dilutions in Ca²⁺-free buffer (e.g., 0, 25, 50, 100, 200, 500

ng/mL).[3]

Wash cells twice with Ca²⁺-free buffer.

Add the different SLO concentrations to the cells and incubate for 10-15 minutes at 37°C.

[3]

Add a viability dye (e.g., Propidium Iodide) to assess permeabilization by fluorescence

microscopy or flow cytometry.

Determine the optimal SLO concentration that permeabilizes 60-80% of the cells.[3]

Macromolecule Delivery:

Wash cells twice with Ca²⁺-free buffer.

Incubate cells with the optimized concentration of SLO and the macromolecule of interest

(dissolved in Ca²⁺-free buffer) for 10-15 minutes at 37°C.[3]

Membrane Resealing:

Gently wash the cells three times with Ca²⁺-free buffer to remove unbound SLO and

macromolecule.

Add complete culture medium containing Ca²⁺ to induce membrane resealing.

Incubate for at least 20 minutes to 2 hours at 37°C to allow for recovery.[3][5]

Analysis: Proceed with downstream analysis, such as live-cell imaging,

immunofluorescence, or functional assays.

Protocol 2: Studying Endocytosis Following SLO-
Induced Membrane Damage
Materials:

Streptolysin O (SLO)
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Ca²⁺-free buffer

Complete culture medium

Fluorescently labeled endocytic tracer (e.g., Dextran-FITC)

Fixative (e.g., 4% paraformaldehyde)

Mounting medium with DAPI

Procedure:

Cell Permeabilization: Permeabilize cells with the optimized SLO concentration as described

in Protocol 1, step 2.

Membrane Resealing and Endocytosis Induction:

After SLO treatment, wash the cells and add complete culture medium containing a

fluorescent endocytic tracer (e.g., 1 mg/mL Dextran-FITC).

Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C to allow for

endocytosis to occur during the resealing process.

Cell Fixation and Staining:

Wash the cells three times with PBS to remove extracellular tracer.

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

Wash three times with PBS.

Mount the coverslips on slides using a mounting medium containing DAPI to stain the

nuclei.

Imaging and Analysis:

Visualize the internalized fluorescent tracer using fluorescence microscopy.
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Quantify the uptake of the tracer to assess the dynamics of endocytosis in response to

membrane damage and repair.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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